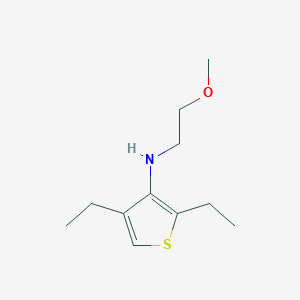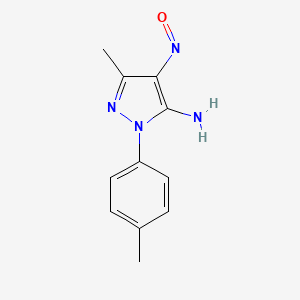
3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their therapeutic potential . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction conditions are mild, and the products are usually isolated by simple filtration.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and have been studied for their biomedical applications.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
3-methyl-1-(4-methylphenyl)-4-nitroso-1H-pyrazol-5-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its nitroso group, in particular, may contribute to its unique reactivity and potential therapeutic applications.
Properties
CAS No. |
90094-70-5 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-4-nitrosopyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O/c1-7-3-5-9(6-4-7)15-11(12)10(14-16)8(2)13-15/h3-6H,12H2,1-2H3 |
InChI Key |
BMWJVLYEKYTLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


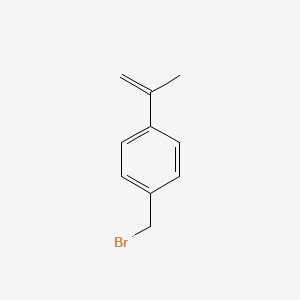
![9-[(2-Chloro-4-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14389544.png)
![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
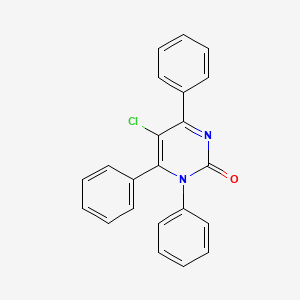

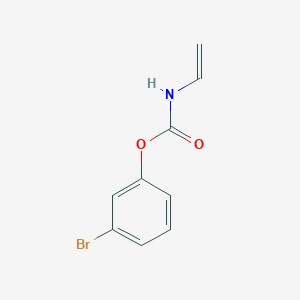
![7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B14389575.png)
![N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14389587.png)
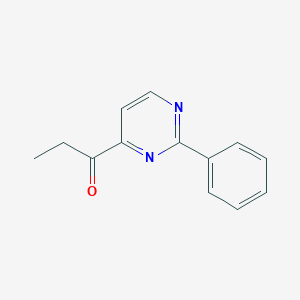
![4-{[(2,3-Dihydro-1H-indol-1-yl)imino]methyl}-N,N-diphenylaniline](/img/structure/B14389602.png)
![O-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}hydroxylamine](/img/structure/B14389605.png)
![1-[2-(4-Bromobenzene-1-sulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B14389612.png)

